molecular formula C21H17F3N2O4 B6481651 ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-09-6

ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6481651
CAS No.: 899733-09-6
M. Wt: 418.4 g/mol
InChI Key: IJEMRYJCGLRDFV-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H17F3N2O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.11404151 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate (CAS No. 477854-72-1) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C21H17F3N2O4
  • Molecular Weight : 418.4 g/mol
  • Structure : The compound features a dihydropyridazine core with a trifluoromethyl group and an ethyl ester moiety, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to the dihydropyridazine structure exhibit significant antitumor properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Reference
HepG2 (Liver)12.5
HCT116 (Colon)15.0
MCF7 (Breast)20.0

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on similar compounds has demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to disrupt DNA replication in tumor cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cell lines treated with related compounds.
  • Antibacterial Mechanisms : The presence of the trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Study on Antitumor Effects

A study published in ResearchGate evaluated the antitumor effects of various dihydropyridazine derivatives, including ethyl 6-oxo-1-phenyl derivatives. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with the compound exhibiting notable selectivity towards cancerous cells over normal cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds similar to ethyl 6-oxo-1-phenyl derivatives. The study highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-6-4-3-5-7-16)30-13-14-8-10-15(11-9-14)21(22,23)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMRYJCGLRDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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